molecular formula C21H24N4O7S B2965412 N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide CAS No. 877641-62-8

N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Katalognummer B2965412
CAS-Nummer: 877641-62-8
Molekulargewicht: 476.5
InChI-Schlüssel: ZNFWZYFLDOYWBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule with the molecular formula C16H18N2O5S . It contains various functional groups including a ureido group, a sulfonyl group, and a pyrrolidinone ring .


Molecular Structure Analysis

The compound has a molecular weight of 350.389 Da and a monoisotopic mass of 350.093628 Da . It contains 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . The compound’s structure includes a pyrrolidinone ring attached to a ureido group, which is further connected to a phenyl ring substituted with a sulfonyl group .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 89.7±0.4 cm3, a polar surface area of 102 Å2, and a polarizability of 35.6±0.5 10-24 cm3 . The compound also has a LogP value of 2.60, indicating its lipophilicity .

Wissenschaftliche Forschungsanwendungen

Theoretical Investigation and Molecular Docking Studies : A theoretical investigation into antimalarial sulfonamides, including derivatives structurally similar to the compound , utilized computational calculations and molecular docking studies. These studies assessed antimalarial activity, ADMET properties, and binding energy affinity against plasmepsin targets in malaria and main protease in SARS-CoV-2, suggesting potential applications in antiviral and antimalarial therapies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Synthesis and Pharmacological Evaluation : Research focused on the synthesis and pharmacological evaluation of derivatives with structures related to the compound, revealing antibacterial and anti-enzymatic potential. This underscores the compound's role in developing new antibacterial agents with specific enzyme inhibition capabilities, which could be crucial for addressing antibiotic resistance (K. Nafeesa et al., 2017).

Vibrational Spectroscopic Analysis : Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, were conducted on similar compounds. These studies, coupled with density functional theory calculations, provide insights into the molecular structure, stability, and reactivity, which are valuable for further chemical synthesis and modification for targeted applications (S. J. Jenepha Mary, S. Pradhan, & C. James, 2022).

Synthesis of Novel Polymers : The compound's derivatives have been used in the synthesis of novel polymers, such as poly(amide-ether-imide-urea)s, showcasing its application in materials science. These polymers exhibit good solubility and thermal stability, which could be exploited in developing new materials with specific physical and chemical properties (S. Mallakpour & Hojjat Seyedjamali, 2010).

Antimicrobial and Enzyme Inhibition Studies : Further research has highlighted the synthesis of new biologically active derivatives, demonstrating significant antimicrobial activity and enzyme inhibition. This suggests potential applications in developing new therapeutic agents against various bacterial infections and conditions requiring specific enzyme inhibition (H. Khalid et al., 2014).

Eigenschaften

IUPAC Name

N-[4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S/c1-13(26)24-33(29,30)17-7-4-14(5-8-17)22-21(28)23-15-10-20(27)25(12-15)16-6-9-18(31-2)19(11-16)32-3/h4-9,11,15H,10,12H2,1-3H3,(H,24,26)(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFWZYFLDOYWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.